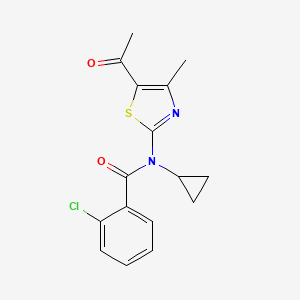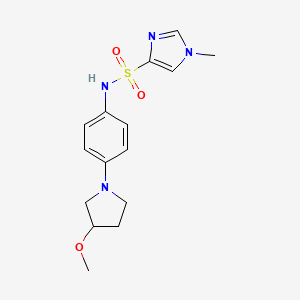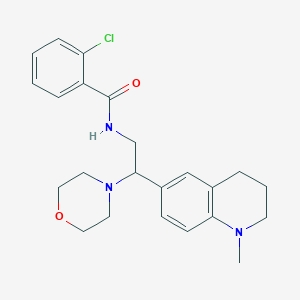
1-(3,4-Difluorophenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3,4-Difluorophenyl)-2-methylpropan-1-amine” is a chemical compound . It is also known as “®-DFA” or "3,4-difluoroamphetamine".
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, Blatter radicals 1-(3,4-difluorophenyl)-(1a) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .
Molecular Structure Analysis
The molecular formula of “1-(3,4-Difluorophenyl)-2-methylpropan-1-amine” is C8H9F2N . The molecular weight is 157.16 g/mol .
Chemical Reactions Analysis
Blatter radicals 1-(3,4-difluorophenyl)-(1a) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2. Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically .
Physical And Chemical Properties Analysis
The physical form of “1-(3,4-Difluorophenyl)-2-methylpropan-1-amine” is a liquid . It has a molecular weight of 157.16 g/mol .
科学的研究の応用
1. Synthesis and Characterization in Organic Chemistry
The compound has been a focus in the field of organic chemistry, particularly in the synthesis and characterization of various organic compounds. For instance, studies have explored the synthesis of analogs and derivatives involving amines similar to 1-(3,4-Difluorophenyl)-2-methylpropan-1-amine. This includes the development of monomethylthio analogues and their evaluation for potential psychotomimetic potency, as well as the synthesis of specific agonists of GABA and the GABAB receptor (Jacob et al., 1977); (Abbenante et al., 1994).
2. Applications in Materials Science
Research has also highlighted its applications in materials science, particularly in the development of novel compounds for use in organic light-emitting devices. The synthesis of difluorophenyl-functionalized arylamines and their utilization in such devices demonstrates the compound's relevance in this field (Li et al., 2012).
3. Structural and Vibrational Studies
The compound has been used in studies exploring the structure and vibrations of molecular complexes, such as the hydrogen bonded complex of bis(1–hydroxy–2–methylpropan–2–aminium)selenate. These studies contribute to a deeper understanding of molecular interactions and properties (Thirunarayanan et al., 2017).
4. Photopolymerization and Photofluorination Processes
Additionally, the compound finds applications in photopolymerization and photofluorination processes. This includes its use in the synthesis of polymers and perfluorochemicals, showcasing its versatility in chemical synthesis and material science applications (Guillaneuf et al., 2010); (Scherer et al., 1990).
Safety and Hazards
将来の方向性
In the last decade, there has been rapid development of radical-mediated selective processes in organic synthesis and catalysis, photochemistry, and electrochemistry, synthesis and modification of polymer materials, energy storage, and transformation. The fundamentally different reactivity of free radicals compared to diamagnetic species makes them useful and sometimes irreplaceable tools for organic synthesis .
作用機序
Target of Action
Similar compounds have been found to interact with tyrosine-protein phosphatase non-receptor type 1 in humans .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been found to influence the glycerophospholipid, nucleotide, biotin, galactose, and alpha-linolenic acid metabolic pathways .
Result of Action
Similar compounds have been found to exhibit promising neuroprotective and anti-inflammatory properties .
特性
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,10H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJBORNWZZLRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021031-68-4 |
Source


|
| Record name | 1-(3,4-difluorophenyl)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Bromophenoxy)methyl]benzoic acid](/img/structure/B2608260.png)
![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608263.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2608265.png)

![(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B2608268.png)

![2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2608271.png)
![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)


![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2608275.png)
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2608276.png)